molecular formula C12H15ClFNO B14145478 4-[(3-Chloro-4-fluorophenoxy)methyl]piperidine CAS No. 883527-73-9

4-[(3-Chloro-4-fluorophenoxy)methyl]piperidine

Cat. No.: B14145478
CAS No.: 883527-73-9
M. Wt: 243.70 g/mol
InChI Key: JFYJZTKNXSMNRN-UHFFFAOYSA-N
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Description

4-[(3-Chloro-4-fluorophenoxy)methyl]piperidine is an organic compound that belongs to the class of piperidines. This compound is characterized by the presence of a piperidine ring substituted with a 3-chloro-4-fluorophenoxy methyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Chloro-4-fluorophenoxy)methyl]piperidine typically involves the reaction of 3-chloro-4-fluorophenol with piperidine in the presence of a suitable base. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{3-Chloro-4-fluorophenol} + \text{Piperidine} \rightarrow \text{this compound} ]

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the purification of the final product through crystallization or distillation to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Chloro-4-fluorophenoxy)methyl]piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in an aqueous medium.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

4-[(3-Chloro-4-fluorophenoxy)methyl]piperidine is utilized in various scientific research fields, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic applications, including analgesic and anti-inflammatory properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(3-Chloro-4-fluorophenoxy)methyl]piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3-Fluorophenoxy)methyl]piperidine
  • 4-[(3-Chloro-4-methylphenoxy)methyl]piperidine
  • 4-[(3-Chloro-4-trifluoromethylphenoxy)methyl]piperidine

Uniqueness

4-[(3-Chloro-4-fluorophenoxy)methyl]piperidine is unique due to the presence of both chlorine and fluorine atoms on the phenoxy group, which imparts distinct chemical and biological properties. This combination of substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

CAS No.

883527-73-9

Molecular Formula

C12H15ClFNO

Molecular Weight

243.70 g/mol

IUPAC Name

4-[(3-chloro-4-fluorophenoxy)methyl]piperidine

InChI

InChI=1S/C12H15ClFNO/c13-11-7-10(1-2-12(11)14)16-8-9-3-5-15-6-4-9/h1-2,7,9,15H,3-6,8H2

InChI Key

JFYJZTKNXSMNRN-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1COC2=CC(=C(C=C2)F)Cl

Origin of Product

United States

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